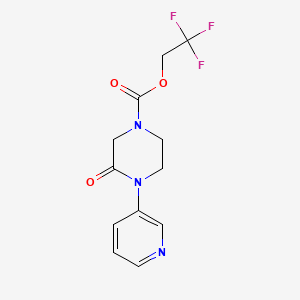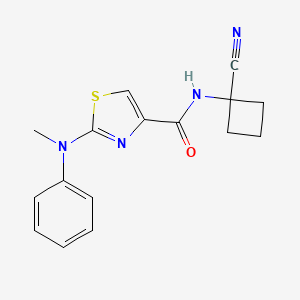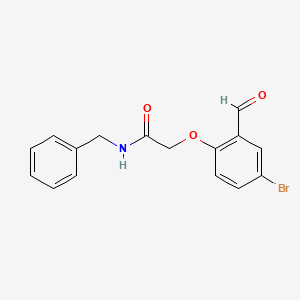![molecular formula C26H38N4O B2517833 N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-3,3-dimethylbutanamide CAS No. 946286-16-4](/img/structure/B2517833.png)
N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-3,3-dimethylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-3,3-dimethylbutanamide is a useful research compound. Its molecular formula is C26H38N4O and its molecular weight is 422.617. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Evaluation of Antimicrobial Agents
The compound has been involved in the synthesis of novel series of derivatives with potential antimicrobial properties. These derivatives, such as thiazolidinone compounds, have been evaluated for their activity against various bacterial and fungal strains. This highlights the compound's role in developing new antimicrobial agents (Patel, Kumari, & Patel, 2012).
Analgesic Properties
In the field of pain management, derivatives of this compound have been synthesized and evaluated as potential analgesic agents. These studies primarily focus on creating novel compounds and assessing their efficacy in animal models, providing insights into new pain-relief medications (Malinka, Kaczmarz, Redzicka, Filipek, & Sapa, 2005).
Non-Stimulant Anorectics
Research has also been conducted on the compound's derivatives for their potential as non-stimulant anorectics. These studies involve synthesizing a series of derivatives and testing them in rats to evaluate their effectiveness in suppressing appetite without stimulating motor activity (Ghosh, Bolt, & Mrongovius, 1978).
Antitumor Activity
The compound has been used in synthesizing derivatives with potential antitumor activities. Research in this area involves creating phenyl-substituted derivatives and evaluating their ability to interact with DNA and their effectiveness against various tumor models (Atwell, Baguley, & Denny, 1989).
Nonlinear Optical Absorption
In the field of optics, derivatives of this compound have been studied for their nonlinear optical absorption properties. These investigations are crucial for developing optical devices like optical limiters, showcasing the compound's applications in materials science and photonics (Rahulan, Balamurugan, Meena, Yeap, & Kanakam, 2014).
Alzheimer's Disease Research
In neuroscience, specifically Alzheimer's disease research, derivatives of the compound have been utilized in positron emission tomography studies to locate and quantify neurofibrillary tangles and beta-amyloid plaques in living patients' brains. This application demonstrates its potential in diagnosing and monitoring neurological conditions (Shoghi-Jadid et al., 2002).
Propriétés
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]-3,3-dimethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38N4O/c1-26(2,3)19-25(31)27-20-24(21-11-13-22(14-12-21)28(4)5)30-17-15-29(16-18-30)23-9-7-6-8-10-23/h6-14,24H,15-20H2,1-5H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSZORGOOEGFPFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NCC(C1=CC=C(C=C1)N(C)C)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[5-(2H-1,3-benzodioxole-5-amido)-2-fluorophenyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2517758.png)
![3-[3-(Aminomethyl)phenyl]propanoic acid hydrochloride](/img/structure/B2517759.png)
![N-methyl-N-(2-{4-[1-(2,4,6-trimethylbenzenesulfonyl)-1H-pyrazol-3-yl]phenoxy}ethyl)pyridin-2-amine](/img/structure/B2517763.png)
![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2517766.png)
![3-(2-fluorophenyl)-6-[(E)-2-phenylethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2517767.png)

![N-[(2,6-difluorophenyl)methyl]-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2517769.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide](/img/structure/B2517770.png)

